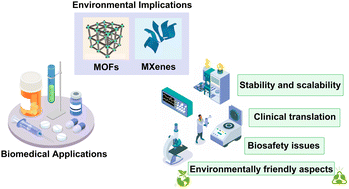Environmental implications of metal–organic frameworks and MXenes in biomedical applications: a perspective
RSC Advances Pub Date: 2023-11-24 DOI: 10.1039/D3RA07092A
Abstract
Metal–organic frameworks (MOFs) and MXenes have demonstrated immense potential for biomedical applications, offering a plethora of advantages. MXenes, in particular, exhibit robust mechanical strength, hydrophilicity, large surface areas, significant light absorption potential, and tunable surface terminations, among other remarkable characteristics. Meanwhile, MOFs possess high porosity and large surface area, making them ideal for protecting active biomolecules and serving as carriers for drug delivery, hence their extensive study in the field of biomedicine. However, akin to other (nano)materials, concerns regarding their environmental implications persist. The number of studies investigating the toxicity and biocompatibility of MXenes and MOFs is growing, albeit further systematic research is needed to thoroughly understand their biosafety issues and biological effects prior to clinical trials. The synthesis of MXenes often involves the use of strong acids and high temperatures, which, if not properly managed, can have adverse effects on the environment. Efforts should be made to minimize the release of harmful byproducts and ensure proper waste management during the production process. In addition, it is crucial to assess the potential release of MXenes into the environment during their use in biomedical applications. For the biomedical applications of MOFs, several challenges exist. These include high fabrication costs, poor selectivity, low capacity, the quest for stable and water-resistant MOFs, as well as difficulties in recycling/regeneration and maintaining chemical/thermal/mechanical stability. Thus, careful consideration of the biosafety issues associated with their fabrication and utilization is vital. In addition to the synthesis and manufacturing processes, the ultimate utilization and fate of MOFs and MXenes in biomedical applications must be taken into account. While numerous reviews have been published regarding the biomedical applications of MOFs and MXenes, this perspective aims to shed light on the key environmental implications and biosafety issues, urging researchers to conduct further research in this field. Thus, the crucial aspects of the environmental implications and biosafety of MOFs and MXenes in biomedicine are thoroughly discussed, focusing on the main challenges and outlining future directions.


Recommended Literature
- [1] Fluorescence probing of the ferric Fenton reaction via novel chelation†
- [2] Comparison between direct current and radiofrequency glow discharge mass spectrometry for the analysis of oxide-based samples
- [3] Gold nanoparticles encapsulated in hierarchical porous polycarbazole: preparation and application in catalytic reduction†
- [4] Accuracy and limitations of second-order many-body perturbation theory for predicting vertical detachment energies of solvated-electron clusters†
- [5] Facile synthesis of highly disperse Ni–Co nanoparticles over mesoporous silica for enhanced methane dry reforming†
- [6] Polyhydroxyalkanoate-derived hydrogen-bond donors for the synthesis of new deep eutectic solvents†
- [7] Highly efficient, deep-red organic light-emitting devices using energy transfer from exciplexes†
- [8] Direct ocean capture: the emergence of electrochemical processes for oceanic carbon removal
- [9] Front cover
- [10] Catalyst- and reagent-free 1,6-hydrophosphonylation of p-quinone methides: a practical approach for the synthesis of diarylmethyl phosphine oxides†

Journal Name:RSC Advances
Research Products
-
BenzoBthiophene-7-carbaldehyde
CAS no.: 10134-91-5
-
CAS no.: 16514-83-3
-
CAS no.: 1303-88-4









